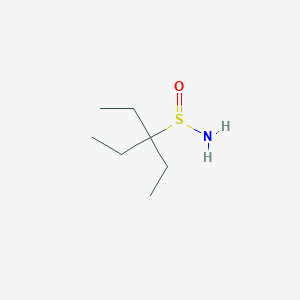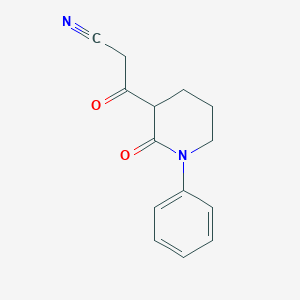
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile: is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . This compound is characterized by the presence of a piperidine ring, a phenyl group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile typically involves the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide as the reagent.
Formation of the Nitrile Group: The nitrile group is introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile has diverse applications in scientific research, including :
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways . The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to specific receptors, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key signaling pathways, such as those involved in inflammation or pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-(4-piperidinyl)propanenitrile: Similar structure but lacks the phenyl group.
3-Oxo-3-(2-oxo-1-pyrrolidinyl)propanenitrile: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
3-Oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile is unique due to the presence of both the phenyl group and the piperidine ring, which confer distinct chemical and biological properties . This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
3-oxo-3-(2-oxo-1-phenylpiperidin-3-yl)propanenitrile |
InChI |
InChI=1S/C14H14N2O2/c15-9-8-13(17)12-7-4-10-16(14(12)18)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2 |
Clé InChI |
MVKFYEVFKJYJMT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![3-Hydrazinyl-8-propyl-8-azabicyclo[3.2.1]octane](/img/structure/B13181453.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)


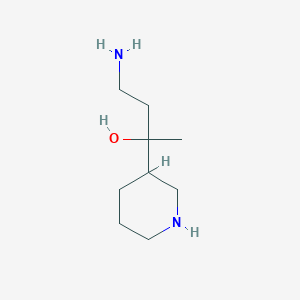
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)
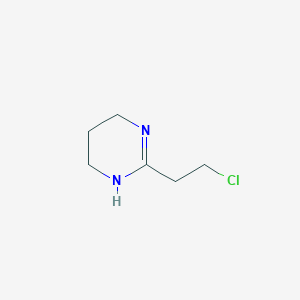

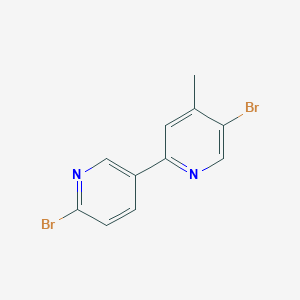
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
